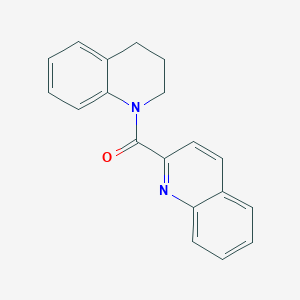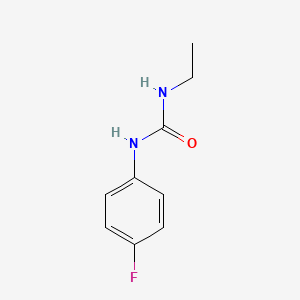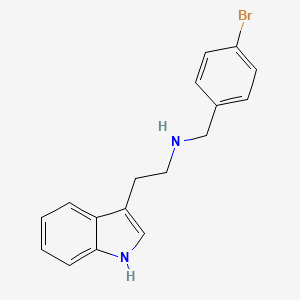
(3-Methylfuran-2-yl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylfuran-2-yl)-pyrrolidin-1-ylmethanone, also known as MPMP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties.
作用機序
The exact mechanism of action of (3-Methylfuran-2-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to interact with various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It may also modulate the activity of ion channels and receptors.
Biochemical and Physiological Effects:
(3-Methylfuran-2-yl)-pyrrolidin-1-ylmethanone has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. It has also been found to reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
One advantage of using (3-Methylfuran-2-yl)-pyrrolidin-1-ylmethanone in lab experiments is its relatively simple synthesis method. However, its potential toxicity and lack of extensive research on its safety profile may limit its use in certain experiments.
将来の方向性
Further research is needed to fully understand the mechanism of action of (3-Methylfuran-2-yl)-pyrrolidin-1-ylmethanone and its potential therapeutic applications. Future studies could also investigate the safety profile of (3-Methylfuran-2-yl)-pyrrolidin-1-ylmethanone and its potential for drug development. Additionally, exploring the potential of (3-Methylfuran-2-yl)-pyrrolidin-1-ylmethanone as a tool for studying neurotransmitter systems and ion channels could provide valuable insights into the underlying mechanisms of various diseases.
合成法
(3-Methylfuran-2-yl)-pyrrolidin-1-ylmethanone can be synthesized through the reaction of 3-methylfuran-2-carboxylic acid and pyrrolidine-1-carbonyl chloride in the presence of a catalyst. The resulting compound can be purified through column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
(3-Methylfuran-2-yl)-pyrrolidin-1-ylmethanone has been studied for its potential as a therapeutic agent in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. It has also been investigated for its analgesic and anti-inflammatory properties.
特性
IUPAC Name |
(3-methylfuran-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-4-7-13-9(8)10(12)11-5-2-3-6-11/h4,7H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWDGCLAIGKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylfuran-2-yl)-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)

![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)


![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)
![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)





